molecular formula C7H4BrFN2 B13139505 6-Bromo-2-fluoro-1H-benzo[d]imidazole

6-Bromo-2-fluoro-1H-benzo[d]imidazole

Cat. No.: B13139505
M. Wt: 215.02 g/mol
InChI Key: FYCFNGPHYINXTI-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-1H-benzo[d]imidazole: is a heterocyclic compound with the chemical formula C₁₁H₁₂BrFN₂. It belongs to the imidazole family and contains both bromine and fluorine atoms. Imidazoles are versatile building blocks in organic synthesis and have diverse applications due to their unique structure and reactivity. This compound is also known by various synonyms, including 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole and Abemaciclib Impurity 1 .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-2-fluoro-1H-benzo[d]imidazole. One common approach involves the reaction of 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole with appropriate reagents. The exact conditions may vary, but typical methods include nucleophilic substitution or cyclization reactions.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound for research purposes using scalable synthetic routes.

Chemical Reactions Analysis

Reactivity:: 6-Bromo-2-fluoro-1H-benzo[d]imidazole can participate in various chemical reactions:

    Substitution Reactions: It undergoes nucleophilic substitution reactions at the bromine position.

    Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.

    Cyclization: The imidazole ring can undergo cyclization reactions.

Common Reagents and Conditions::

    Bromine Sources: Used for bromination.

    Fluorinating Agents: For introducing fluorine.

    Base or Acid Catalysts: Facilitate cyclization reactions.

Major Products:: The major products depend on the specific reaction conditions. Common products include derivatives with different substituents on the imidazole ring.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Medicinal Chemistry: Serves as an intermediate in drug development.

Biology and Medicine::

    Anticancer Research: Investigated for potential anticancer properties.

    Pharmacology Studies: Used to understand biological pathways.

Industry::

    Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The exact mechanism of action for 6-Bromo-2-fluoro-1H-benzo[d]imidazole remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are related imidazole derivatives, the unique combination of bromine and fluorine in this compound sets it apart. Similar compounds include other substituted imidazoles used in drug discovery and organic synthesis.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

FYCFNGPHYINXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)F

Origin of Product

United States

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